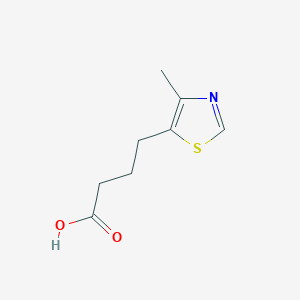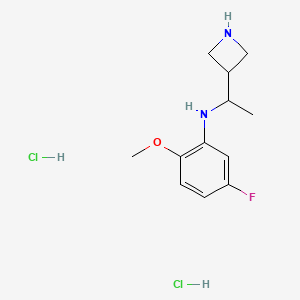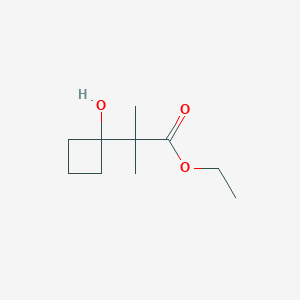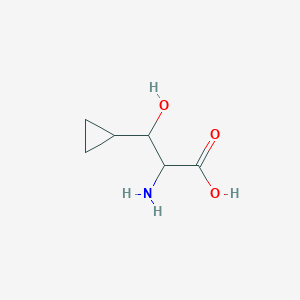
(2S)-2-amino-4-hydroxypentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-hydroxypentanoic acid, also known as L-threonine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. L-threonine is vital for protein synthesis, immune function, and the production of neurotransmitters.
准备方法
Synthetic Routes and Reaction Conditions
L-threonine can be synthesized through several methods, including chemical synthesis and fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is then hydrolyzed to produce the amino acid.
Industrial Production Methods
Industrial production of L-threonine is primarily achieved through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-threonine. The fermentation process involves cultivating these bacteria in a nutrient-rich medium, followed by extraction and purification of the amino acid.
化学反应分析
Types of Reactions
L-threonine undergoes various chemical reactions, including:
Oxidation: L-threonine can be oxidized to form amino acids like glycine and acetaldehyde.
Reduction: Reduction reactions are less common but can involve the conversion of L-threonine to other amino acids.
Substitution: L-threonine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Glycine and acetaldehyde.
Reduction: Other amino acids.
Substitution: Derivatives of L-threonine with different functional groups.
科学研究应用
L-threonine has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Essential for studying protein structure and function.
Medicine: Investigated for its role in treating conditions like amyotrophic lateral sclerosis (ALS) and spasticity.
Industry: Used in animal feed to improve growth and feed efficiency.
作用机制
L-threonine exerts its effects through various molecular targets and pathways:
Protein Synthesis: Incorporated into proteins during translation.
Immune Function: Supports the production of antibodies and immune cells.
Neurotransmitter Production: Precursor for the synthesis of neurotransmitters like glycine.
相似化合物的比较
L-threonine is unique among amino acids due to its hydroxyl group, which allows it to participate in specific biochemical reactions. Similar compounds include:
L-serine: Similar structure but lacks the hydroxyl group.
L-isoleucine: Branched-chain amino acid with different metabolic pathways.
L-valine: Another branched-chain amino acid with distinct functions.
L-threonine’s unique structure and properties make it indispensable in various biological and industrial applications.
属性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1 |
InChI 键 |
SBRVJFMQKPUAGQ-BKLSDQPFSA-N |
手性 SMILES |
CC(C[C@@H](C(=O)O)N)O |
规范 SMILES |
CC(CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
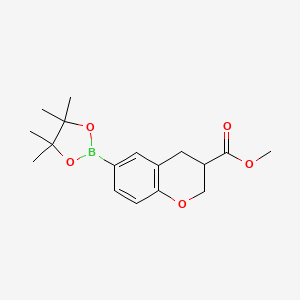


![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
